![molecular formula C27H44N2O5 B12633098 N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine CAS No. 920336-96-5](/img/structure/B12633098.png)
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic compound characterized by its unique molecular structure, which includes a dodecyloxybenzoyl group attached to an L-alanyl-L-valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine typically involves the reaction of 4-(dodecyloxy)benzoic acid with L-alanyl-L-valine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dodecyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and coatings
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group can interact with hydrophobic regions of proteins, potentially altering their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine: Similar structure but with valine instead of alanine.
N-[4-(Dodecyloxy)benzoyl]glycine: Contains glycine instead of the dipeptide backbone
Uniqueness
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is unique due to its specific combination of the dodecyloxybenzoyl group with the L-alanyl-L-valine backbone. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
920336-96-5 |
|---|---|
Molecular Formula |
C27H44N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)26(31)28-21(4)25(30)29-24(20(2)3)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1 |
InChI Key |
AAJCTYZBSJWDPQ-URXFXBBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
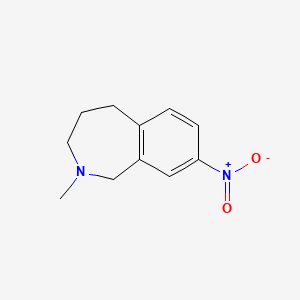
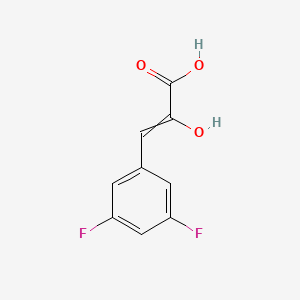
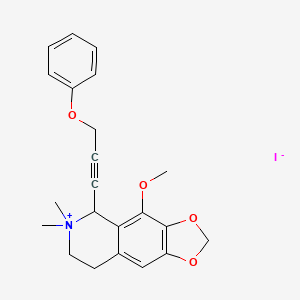
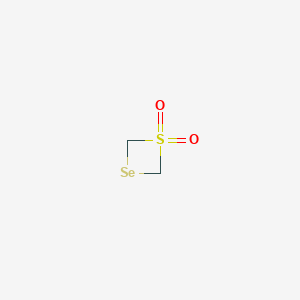

![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)

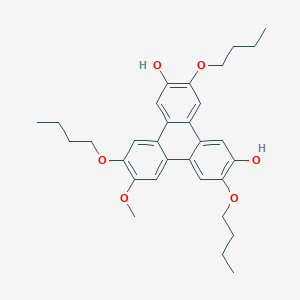
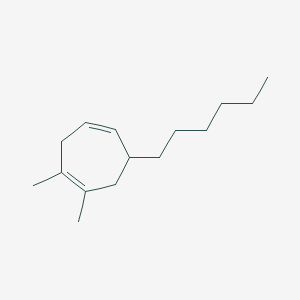
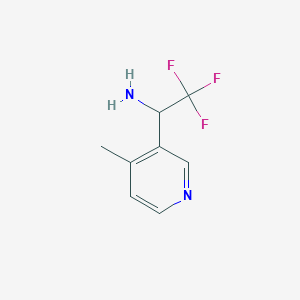
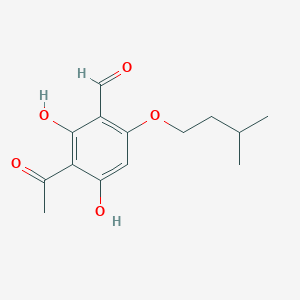
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
